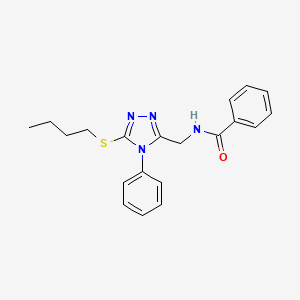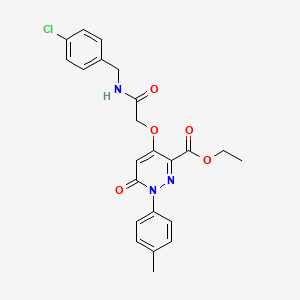
1-Azido-4-propylbenzol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azido-4-propylbenzene is an organic compound with the chemical formula C10H13N3. It belongs to the azide family, which is known for its explosive properties. This compound has been studied for its potential use in medical, environmental, and industrial applications.
Wissenschaftliche Forschungsanwendungen
1-Azido-4-propylbenzene has several scientific research applications:
Chemistry: Used in the synthesis of various heterocycles, including pyrroles, pyrazoles, and triazoles.
Biology: Studied for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of materials with specific properties, such as polymers and explosives.
Wirkmechanismus
Target of Action
1-Azido-4-propylbenzene is an organic compound with the chemical formula C10H13N3. It is a member of the azide family, which is known for its explosive properties
Mode of Action
The mode of action of 1-Azido-4-propylbenzene involves its interaction with alkynes in a [3+2] cycloaddition . This reaction, known as the Huisgen cycloaddition, results in the formation of a five-membered heterocyclic compound . The azide group in 1-Azido-4-propylbenzene acts as a nucleophile, attacking the electrophilic alkyne to form a triazole ring .
Biochemical Pathways
Click chemistry has created a new method for glycan non-invasive imaging in living systems, selective metabolic engineering, and offered an elite chemical handle for biological manipulation and glycomics studies .
Pharmacokinetics
, which suggests that it may have good bioavailability and low toxicity.
Result of Action
The result of the action of 1-Azido-4-propylbenzene is the formation of a five-membered heterocyclic compound through a [3+2] cycloaddition with alkynes . This reaction is highly specific and occurs rapidly in biological environments . The resulting compound can have various applications in medical, environmental, and industrial fields.
Action Environment
The action of 1-Azido-4-propylbenzene can be influenced by various environmental factors. For instance, the efficiency of the [3+2] cycloaddition can be affected by the presence of a catalyst, the temperature, and the pH of the environment . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Azido-4-propylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods: Industrial production of 1-Azido-4-propylbenzene typically involves multi-step synthesis starting from benzene derivatives. The process includes nitration, reduction, and azidation steps under controlled conditions to ensure safety and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Azido-4-propylbenzene undergoes various chemical reactions, including:
Oxidation: The benzylic carbon atom is particularly reactive and can be oxidized to form benzoic acids using reagents like potassium permanganate under acidic conditions.
Substitution: Electrophilic aromatic substitution reactions are common, where the azido group can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: Various electrophiles such as bromine cation (Br+) and nitronium ion (NO2+).
Major Products:
Oxidation: Benzoic acids.
Substitution: Substituted benzene derivatives depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
1-Azido-4-isopropylbenzene: Similar structure but with an isopropyl group instead of a propyl group.
1-Azido-4-methylbenzene: Contains a methyl group instead of a propyl group.
Uniqueness: 1-Azido-4-propylbenzene is unique due to its specific propyl substitution, which influences its reactivity and applications. The propyl group provides different steric and electronic effects compared to other alkyl-substituted azides, making it suitable for specific synthetic and industrial applications.
Eigenschaften
IUPAC Name |
1-azido-4-propylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-3-8-4-6-9(7-5-8)11-12-10/h4-7H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIZLMGNORMOGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2404105.png)
![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butanedione](/img/structure/B2404106.png)
![N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2404109.png)

![(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2404111.png)


![N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2404115.png)
![N-(2,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2404118.png)

![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2404120.png)
